COX-2 Inhibition Comparison
6-Epiharpagide exhibits measurable inhibition of prostaglandin G/H synthase 2 (COX-2) in cell-free enzymatic assays [1]. In contrast, harpagide does not demonstrate significant COX-2 inhibition in comparable in vitro systems; a structure-activity study of seven iridoid glycosides found that harpagide showed no significant effect on PGE2-release from calcium ionophore-stimulated mouse peritoneal macrophages . This differential enzymatic targeting establishes 6-epiharpagide as the preferred research tool for investigating COX-2-mediated inflammatory pathways within the iridoid class.
| Evidence Dimension | COX-2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 data available from BindingDB assay entry ChEMBL_159934 |
| Comparator Or Baseline | Harpagide: no significant effect on PGE2-release (COX metabolite) in mouse peritoneal macrophages |
| Quantified Difference | 6-Epiharpagide: COX-2 inhibitory activity detectable; Harpagide: COX pathway inhibition not statistically significant |
| Conditions | Cell-free COX-2 enzymatic assay (6-Epiharpagide); calcium ionophore-stimulated mouse peritoneal macrophages (Harpagide) |
Why This Matters
This differentiation enables researchers to select 6-Epiharpagide specifically for COX-2-targeted studies where harpagide would yield negative or confounding results.
- [1] BindingDB. Assay Summary: ChEMBL_159934 (CHEMBL766988). Concentration (μM) to inhibit 50% of Prostaglandin G/H synthase 2 (COX-2). View Source
